3-isothiocyanatooxane
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Overview
Description
3-Isothiocyanatooxane is an organic compound characterized by the presence of an isothiocyanate group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isothiocyanatooxane can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide to form dithiocarbamate salts, which are then desulfurized to yield isothiocyanates . Another method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide, which facilitates the formation of isothiocyanates from amines .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of safer and more sustainable reagents. For example, the sulfurization of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases has been optimized for industrial production . This method is advantageous due to its lower toxicity and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Isothiocyanatooxane undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles, leading to the formation of thioureas and other derivatives.
Addition Reactions: The compound can participate in addition reactions with amines to form thioureas.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Catalysts: Amine bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are often employed to facilitate reactions.
Major Products:
Thioureas: Formed through substitution reactions with amines.
Heterocycles: Resulting from cyclization reactions involving the isothiocyanate group.
Scientific Research Applications
3-Isothiocyanatooxane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and thioureas.
Medicine: Explored for its use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-isothiocyanatooxane involves its reactivity with nucleophiles, leading to the formation of various derivatives. The isothiocyanate group acts as an electrophile, reacting with nucleophilic sites on target molecules. This reactivity underlies its use in bioconjugation and the synthesis of bioactive compounds .
Comparison with Similar Compounds
Phenyl Isothiocyanate: Similar in structure but with a phenyl group instead of an oxane ring.
Allyl Isothiocyanate: Contains an allyl group, known for its pungent odor and use in mustard oil.
Uniqueness: 3-Isothiocyanatooxane is unique due to its oxane ring, which imparts distinct chemical properties and reactivity compared to other isothiocyanates. This structural feature makes it particularly useful in the synthesis of heterocyclic compounds and materials with specific properties .
Properties
CAS No. |
1342348-50-8 |
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Molecular Formula |
C6H9NOS |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
3-isothiocyanatooxane |
InChI |
InChI=1S/C6H9NOS/c9-5-7-6-2-1-3-8-4-6/h6H,1-4H2 |
InChI Key |
XBKLUKKDEKOWKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)N=C=S |
Purity |
95 |
Origin of Product |
United States |
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